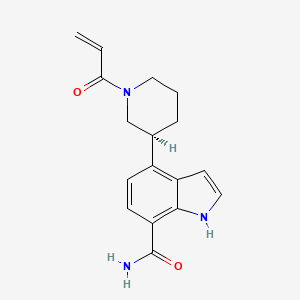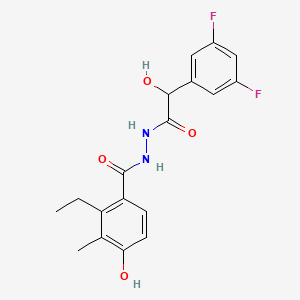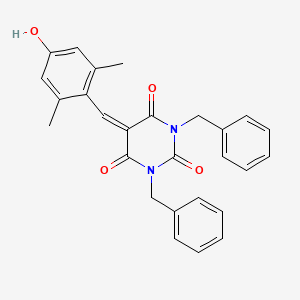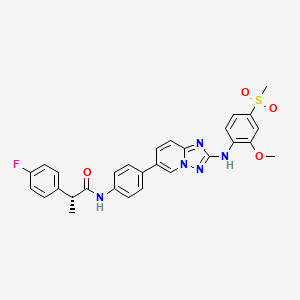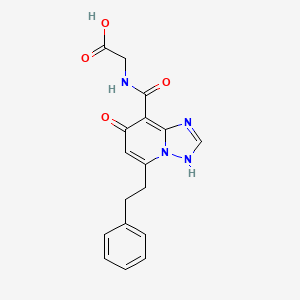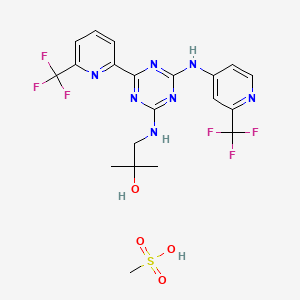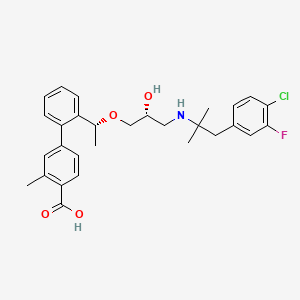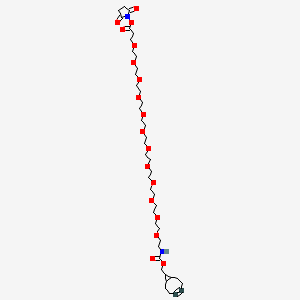
ETC-159
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETC-159 (also known as ETC-1922159) is a potent, orally available PORCN inhibitor . It inhibits β-catenin reporter activity with an IC50 of 2.9 nM . It has been used in trials studying the treatment of Solid Tumours .
Molecular Structure Analysis
The molecular formula of this compound is C19H17N7O3 . The exact mass is 393.15 and the molecular weight is 393.407 .Chemical Reactions Analysis
This compound blocks the secretion and activity of all Wnts . It has robust activity in multiple cancer models driven by high Wnt signaling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C19H19N7O3 and a molecular weight of 391.38 . It’s a crystalline solid with solubility in DMF and DMSO .科学的研究の応用
骨肉腫の治療
ETC-159は、治療選択肢が限られている高悪性度の癌である骨肉腫(OS)の治療に使用されてきました {svg_1}. この化合物はPORCN阻害剤であり、OS腫瘍の発生を促進すると考えられているWntタンパク質の細胞外分泌を阻害します {svg_2}. in vitroおよびin vivoのマウスおよびニワトリの尿膜移植モデルでは、this compoundの治療により、異種移植片におけるβ-カテニンの染色量が著しく減少し、腫瘍壊死が増加し、血管新生が大幅に減少しました {svg_3}. これは、this compoundがOSの潜在的な治療選択肢となり得ることを示唆しています {svg_4}.
血管新生の調節
This compoundは、既存の血管から新しい血管が形成される過程である血管新生を調節することが判明しています {svg_5}. これは、腫瘍の増殖と転移には血液供給が必要となるため、癌治療の観点から特に重要です. 血管新生を調節することにより、this compoundは腫瘍の血液供給を遮断し、腫瘍壊死を引き起こす可能性があります {svg_6}.
Wntシグナル伝達の阻害
This compoundは、Wntシグナル伝達のアップストリーム阻害剤です {svg_7}. Wntシグナル伝達経路は、発生中の細胞増殖、分化、および移動、ならびに成体組織の恒常性に重要な役割を果たしています. Wntシグナル伝達の異常は、癌を含むさまざまな疾患に関与しています {svg_8}. Wntシグナル伝達を阻害することにより、this compoundはこれらの疾患の進行を阻止する可能性があります {svg_9}.
大腸癌および膵臓癌の治療
This compoundは、Wnt経路がしばしば過剰に活性化している大腸癌および膵臓癌の治療に使用されてきました {svg_10}. This compoundのこれらの癌における有効性は、前臨床モデルで確立されています {svg_11}.
作用機序
Target of Action
ETC-159, also known as ETC-1922159 or 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide, is a potent inhibitor of the enzyme Porcupine (PORCN) . PORCN plays a crucial role in the post-translational modification of Wnt proteins, which are key regulators of cell proliferation and differentiation .
Mode of Action
This compound inhibits PORCN, thereby blocking the secretion and activity of all Wnt proteins . This inhibition disrupts the Wnt signaling pathway, which is often hyperactive in various types of cancers . By blocking this pathway, this compound can slow or halt the growth of Wnt-high cancers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in the development of several cancers . By inhibiting PORCN, this compound prevents the secretion of Wnt proteins, thus disrupting the Wnt signaling pathway . This disruption leads to decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .
Pharmacokinetics
This compound exhibits good oral pharmacokinetics in mice, allowing for preclinical evaluation via oral administration . After a single oral dose of 5 mg/kg, this compound is rapidly absorbed into the blood with a Tmax of 0.5 h and an oral bioavailability of 100% . The plasma concentration of this compound increases with dose, with a mean half-life of 14 hours .
Result of Action
The primary result of this compound’s action is the induction of tumor necrosis, particularly in osteosarcomas . This is achieved through the modulation of angiogenesis, leading to a significant reduction in vascularity . Additionally, this compound treatment results in markedly decreased β-catenin staining in xenografts .
Action Environment
The action of this compound can be influenced by various environmental factors. The clinical trial uses this compound to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial also combines this compound with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumor cells .
Safety and Hazards
将来の方向性
ETC-159 has reached a new developmental milestone in advancing to Phase 1B of clinical trials . For the first time, the efficacy of this drug will be assessed, in addition to its safety in cancer patients . The trial will use this compound to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial is expected to be completed by 2023 at the latest .
生化学分析
Biochemical Properties
ETC-159 interacts with the enzyme PORCN, which is critical for the post-translational modification of Wnt proteins . By inhibiting PORCN, this compound blocks the secretion and activity of all Wnt proteins . This interaction disrupts the Wnt signaling pathway, which is implicated in various types of cancers .
Cellular Effects
This compound has been shown to suppress cancer proliferation in several cell lines by blocking the secretion and activity of all Wnt proteins . In osteosarcoma models, this compound treatment resulted in markedly decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PORCN, which prevents the post-translational palmitoylation of Wnt ligands and inhibits their secretion . This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors .
Dosage Effects in Animal Models
It has been noted that this compound is effective in treating patient-derived xenografts of colorectal cancers bearing RSPO translocations .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway. By inhibiting PORCN, it disrupts the post-translational modification of Wnt proteins, thereby blocking the secretion and activity of all Wnt proteins .
Transport and Distribution
It is known that this compound is an orally available drug, suggesting that it is absorbed and distributed in the body through the digestive system .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with PORCN in the endoplasmic reticulum, where PORCN is normally located .
特性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRXIFVSTWXRJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638250-96-0 |
Source


|
| Record name | ETC-159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETC-159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)
